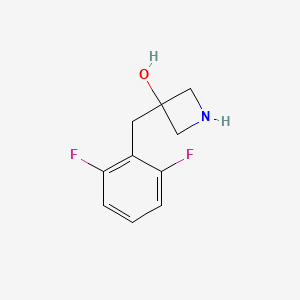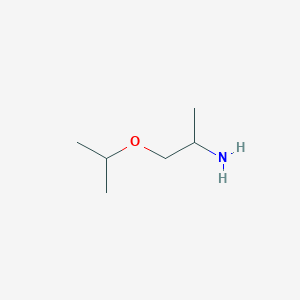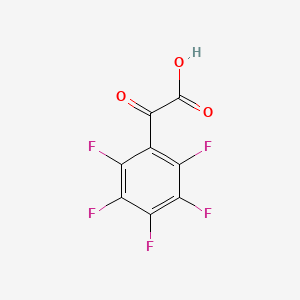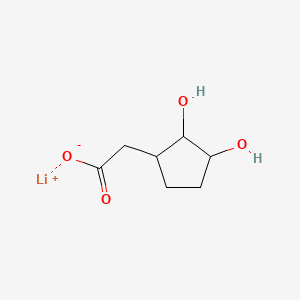
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is a chemical compound that combines lithium ions with an organic molecule containing a cyclopentyl ring substituted with two hydroxyl groups and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate typically involves the reaction of lithium hydroxide with 2-(2,3-dihydroxycyclopentyl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, filtration, and drying are commonly used to obtain the pure compound.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dioxocyclopentyl)acetic acid or 2-(2,3-dihydroxycyclopentyl)acetone.
Reduction: Formation of 2-(2,3-dihydroxycyclopentyl)ethanol or cyclopentane derivatives.
Substitution: Formation of 2-(2,3-dihydroxycyclopentyl)acetyl halides or amides.
科学的研究の応用
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and metabolic diseases.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
作用機序
The mechanism of action of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium and potassium, in neuronal enzymes and neurotransmitter receptors . This modulation can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing properties.
Lithium orotate: Investigated for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is unique due to its specific chemical structure, which combines the properties of lithium ions with the functional groups of the organic molecule
特性
分子式 |
C7H11LiO4 |
|---|---|
分子量 |
166.1 g/mol |
IUPAC名 |
lithium;2-(2,3-dihydroxycyclopentyl)acetate |
InChI |
InChI=1S/C7H12O4.Li/c8-5-2-1-4(7(5)11)3-6(9)10;/h4-5,7-8,11H,1-3H2,(H,9,10);/q;+1/p-1 |
InChIキー |
PAWUHWSYPMVYTM-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC(C(C1CC(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


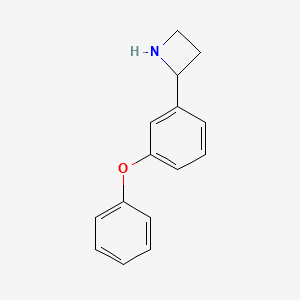
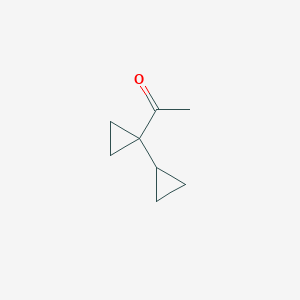
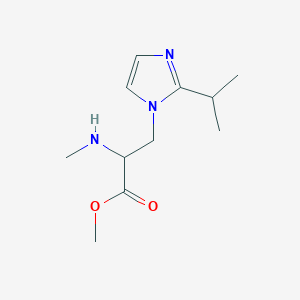
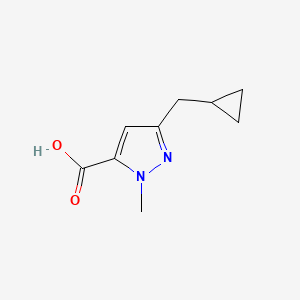

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

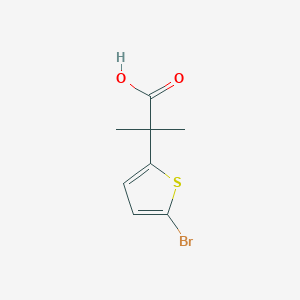
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
